molecular formula C26H17NO8 B14956608 8-methoxy-7'-((4-nitrobenzyl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

8-methoxy-7'-((4-nitrobenzyl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B14956608
M. Wt: 471.4 g/mol
InChI Key: MGHIEEPFMLEALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound characterized by its unique bichromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-7’-[(4-NITROPHENYL)METHOXY]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is unique due to its specific bichromene structure and the presence of both methoxy and nitrophenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H17NO8

Molecular Weight

471.4 g/mol

IUPAC Name

8-methoxy-3-[7-[(4-nitrophenyl)methoxy]-2-oxochromen-4-yl]chromen-2-one

InChI

InChI=1S/C26H17NO8/c1-32-22-4-2-3-16-11-21(26(29)35-25(16)22)20-13-24(28)34-23-12-18(9-10-19(20)23)33-14-15-5-7-17(8-6-15)27(30)31/h2-13H,14H2,1H3

InChI Key

MGHIEEPFMLEALR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.